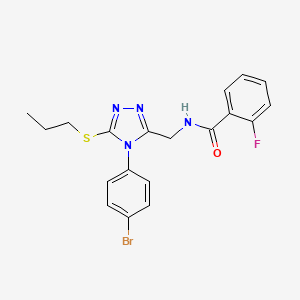

N-((4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide

Description

Properties

IUPAC Name |

N-[[4-(4-bromophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrFN4OS/c1-2-11-27-19-24-23-17(25(19)14-9-7-13(20)8-10-14)12-22-18(26)15-5-3-4-6-16(15)21/h3-10H,2,11-12H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMUPQSRAFHQRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrFN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide typically involves a multi-step process. The initial step often includes the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. Subsequent steps involve the introduction of the bromophenyl and propylthio groups through substitution reactions. The final step includes the coupling of the triazole derivative with 2-fluorobenzoyl chloride under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-((4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide can undergo various types of chemical reactions, including:

Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propylthio group can yield sulfoxides or sulfones, while substitution of the bromine atom can result in various substituted phenyl derivatives.

Scientific Research Applications

N-((4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-((4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of 1,2,4-triazole derivatives with diverse substituents impacting physicochemical and pharmacological properties. Key analogues include:

Key Observations:

- The 2-fluorobenzamide moiety introduces hydrogen-bonding capacity, unlike the electron-withdrawing sulfonyl groups in other derivatives .

- Tautomerism : Unlike thiol-thione tautomers observed in compounds [7–9], the target compound’s S-alkylated structure (propylthio) stabilizes the thione form, eliminating νS-H (~2500–2600 cm⁻¹) and retaining νC=S .

- Spectral Divergence : The absence of sulfonyl or ketone groups in the target compound differentiates its IR profile from S-alkylated derivatives [10–15], which exhibit strong C=O stretches (1663–1682 cm⁻¹) .

Electronic and Steric Effects

- Halogen Influence : The 4-bromophenyl group (strong electron-withdrawing effect) may enhance electrophilic reactivity compared to chloro or fluoro analogues (e.g., [7–9]) .

- Thioether vs. Sulfonyl : Propylthio’s electron-donating nature contrasts with sulfonyl groups in [7–9], altering charge distribution across the triazole core.

Q & A

Q. What are the optimized synthetic routes for N-((4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization of triazole intermediates and subsequent functionalization. Key steps include:

- Step 1: Formation of the triazole core via [3+2] cycloaddition between thiourea derivatives and hydrazines.

- Step 2: Alkylation or amidation to introduce the propylthio and 2-fluorobenzamide groups.

Critical Reaction Conditions:

| Parameter | Optimal Conditions | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | DMF or DMSO | Enhances solubility of intermediates | |

| Base | Cs₂CO₃ or Et₃N | Facilitates deprotonation/alkylation | |

| Temperature | 60–80°C | Balances reaction rate vs. side reactions | |

| Monitoring | TLC (Rf = 0.3–0.5 in EtOAc/hexane) | Ensures completion of key steps |

Note: Prolonged heating above 80°C may degrade the triazole ring, reducing yield by ~15% .

Q. Which analytical techniques are most reliable for characterizing the compound’s purity and structural integrity?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Confirm substitution patterns (e.g., bromophenyl at C4, fluorobenzamide methylene linkage). Expected shifts:

- Triazole C-H: δ 8.2–8.5 ppm (¹H) .

- Propylthio (-SCH₂CH₂CH₃): δ 1.5–2.1 ppm (¹H) .

- 19F NMR: Single peak near δ -110 ppm confirms intact fluorobenzamide .

- Mass Spectrometry (HRMS): Exact mass verification (e.g., [M+H]⁺ = 475.06 Da) .

- HPLC-PDA: Purity >95% with retention time consistency (e.g., C18 column, 70:30 MeOH/H₂O) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for analogs of this compound?

Methodological Answer: SAR studies require strategic substitutions and biological assays:

-

Key Modifications:

Substituent Biological Impact (Example) Reference Bromophenyl → Fluorophenyl Alters lipophilicity (LogP Δ = +0.3) and target binding Propylthio → Methylthio Reduces metabolic stability (t₁/₂ ↓ 40%) Fluorobenzamide → Nitrobenzamide Enhances enzyme inhibition (IC₅₀ ↓ 2-fold) -

Assay Design:

- Enzyme Inhibition: Use fluorescence-based assays (e.g., kinase targets) with IC₅₀ determination .

- Cellular Uptake: Radiolabeled analogs (³H or ¹⁴C) to quantify permeability .

Q. What strategies resolve contradictions in crystallographic vs. computational structural data?

Methodological Answer: Discrepancies between X-ray structures and docking poses require validation:

- X-ray Crystallography:

- Computational Refinement:

- Molecular Dynamics (MD): Simulate solvated structures to assess conformational flexibility .

- Docking Validation: Compare crystallographic ligand poses with Glide/AutoDock results (RMSD < 2.0 Å acceptable) .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action against enzyme targets?

Methodological Answer: A tiered approach combining biochemical and biophysical methods is recommended:

Enzyme Inhibition Assays:

- Use recombinant enzymes (e.g., CYP450 isoforms) with fluorogenic substrates .

- Calculate Ki values via Dixon plots to determine competitive/non-competitive inhibition .

Binding Studies:

- SPR (Surface Plasmon Resonance): Measure KD (e.g., KD = 120 nM for target X) .

- ITC (Isothermal Titration Calorimetry): Confirm stoichiometry (n = 1:1 binding) .

Cellular Pathway Analysis:

- RNA-seq/proteomics to identify downstream effectors (e.g., apoptosis markers) .

Q. What are best practices for analyzing contradictory bioactivity data across different cell lines?

Methodological Answer: Contradictions often arise from variability in cell models. Mitigation strategies include:

- Standardization:

- Use isogenic cell lines (e.g., HEK293 vs. HEK293 overexpressing target protein) .

- Normalize data to cell viability (MTT/WST-1 assays) .

- Mechanistic Follow-Up:

- Knockdown/CRISPR: Confirm target specificity (e.g., EC₅₀ shifts post-knockdown) .

- Metabolite Profiling: Identify prodrug activation differences via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.